3-Allyl-4-hydroxybenzaldehyde
Overview
Description
3-Allyl-4-hydroxybenzaldehyde is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. While the provided papers do not directly discuss 3-Allyl-4-hydroxybenzaldehyde, they do provide insights into related compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, and properties of similar compounds.
Synthesis Analysis
The synthesis of compounds related to 3-Allyl-4-hydroxybenzaldehyde can be achieved through various methods. For instance, a one-pot allylboration-Heck reaction of 2-bromobenzaldehydes has been developed to efficiently synthesize 3-methyleneindan-1-ols, which could potentially be modified to target the synthesis of 3-Allyl-4-hydroxybenzaldehyde . Additionally, oxidative polycondensation has been used to synthesize oligo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde, indicating that similar oxidative strategies might be applicable .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Allyl-4-hydroxybenzaldehyde can be complex, with various substituents affecting the overall geometry. For example, the crystal structure of a compound synthesized from 3-methoxy-2-hydroxybenzaldehyde revealed a binegatively tridentate ligand with a square planar geometry around a Ni(II) atom . This suggests that the molecular structure of 3-Allyl-4-hydroxybenzaldehyde could also be influenced by its substituents and the metal ions it may coordinate with.
Chemical Reactions Analysis
The reactivity of hydroxybenzaldehyde derivatives can lead to a variety of chemical reactions. Vilsmeier reactions of 2-alkyl-2-cyclohexen-1-ones have been shown to produce dihydrobenzaldehydes and allylic alcohols . This indicates that 3-Allyl-4-hydroxybenzaldehyde could also participate in similar reactions, potentially leading to the formation of new compounds with allyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Allyl-4-hydroxybenzaldehyde can be quite diverse. Oligo-4-hydroxybenzaldehyde has been characterized by its thermal stability, with significant resistance to thermo-oxidative decomposition . Additionally, the separation of chlorinated 4-hydroxybenzaldehydes using gas-liquid chromatography has been studied, providing insights into the retention behavior of such compounds . These studies suggest that 3-Allyl-4-hydroxybenzaldehyde may also exhibit unique thermal and chromatographic properties.
Scientific Research Applications
Hydrolysis and Ionic Liquids
Research by Liu Chang-chun (2009) in the field of organic chemistry involves the hydrolysis of 3-bromo-4-hydroxybenzaldehyde in ionic liquid 1-allyl-3-methyl-imidazolium [Amim]Cl. The study explores the reaction conditions that optimize yield and purity. This research indicates potential applications of 3-Allyl-4-hydroxybenzaldehyde in hydrolysis reactions using ionic liquids, which may have industrial and laboratory applications (Liu Chang-chun, 2009).
Complex Formation in Coordination Chemistry
B. Ülküseven et al. (2008) have conducted studies on chelate structures using derivatives of 5-R-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazone with nickel and ruthenium, resulting in stable solid complexes. These findings are significant for coordination chemistry, suggesting potential applications of 3-Allyl-4-hydroxybenzaldehyde in forming chelate complexes with metals, which can have implications in catalysis and material science (B. Ülküseven et al., 2008).
Synthesis of Organic Compounds
Research by Meng‐Yang Chang et al. (2012) on the synthesis of benzodioxepanes involves the use of 4-methoxy-3-hydroxybenzaldehyde. This study demonstrates the utility of 3-Allyl-4-hydroxybenzaldehyde in organic synthesis, particularly in the formation of complex organic structures like benzodioxepanes, which may have applications in pharmaceuticals and material science (Meng‐Yang Chang et al., 2012).
Catalysis and Chemical Synthesis
Makoto Komiyama and Hidefumi Hirai (1986) explored the use of cyclodextrins as catalysts for synthesizing 4-hydroxybenzaldehydes, among other compounds. This research highlights the role of 3-Allyl-4-hydroxybenzaldehyde in catalysis and selective chemical synthesis, with implications for industrial chemistry and green chemistry (Makoto Komiyama and Hidefumi Hirai, 1986).
Biochemical Sensor Development
A 2018 study by M. M. Patil et al. described the synthesis of a novel chemosensor using 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This sensor selectively detects zinc(II) ions, demonstrating potential applications of 3-Allyl-4-hydroxybenzaldehyde in the development of biochemical sensors, particularly in medical diagnostics and environmental monitoring (M. M. Patil et al., 2018).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-3-prop-2-enylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-3-9-6-8(7-11)4-5-10(9)12/h2,4-7,12H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZJQLIQQWIJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406059 | |
Record name | 3-Allyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Allyl-4-hydroxybenzaldehyde | |
CAS RN |
41052-88-4 | |
Record name | 4-Hydroxy-3-(2-propen-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41052-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Allyl-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41052-88-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.